molecular formula C18H13F3N6O3 B2872602 N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(trifluoromethoxy)benzamide CAS No. 2034349-93-2

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(trifluoromethoxy)benzamide

Cat. No.: B2872602
CAS No.: 2034349-93-2
M. Wt: 418.336
InChI Key: DSTXEULVRLRCBF-UHFFFAOYSA-N
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Description

The compound N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(trifluoromethoxy)benzamide features a hybrid heterocyclic scaffold combining a [1,2,4]triazolo[4,3-a]pyridine core with a 3-methyl-1,2,4-oxadiazole substituent at the 8-position. Its synthesis likely involves coupling reactions between the triazolopyridine-oxadiazole intermediate and the substituted benzoyl chloride, followed by crystallization (methods like SHELX may be employed for structural validation, as inferred from general practices ).

Properties

IUPAC Name

N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N6O3/c1-10-23-17(30-26-10)12-6-4-8-27-14(24-25-15(12)27)9-22-16(28)11-5-2-3-7-13(11)29-18(19,20)21/h2-8H,9H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTXEULVRLRCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=CC=CC=C4OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(trifluoromethoxy)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C16H16N8O2F3
  • Molecular Weight : 352.35 g/mol
  • CAS Number : 2034349-55-6

Anticancer Activity

Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives in anticancer applications. The specific structure of this compound suggests that it may interact with various biological targets involved in cancer proliferation.

  • Inhibition of Key Enzymes :
    • The compound may inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and modification.
    • Studies indicate that oxadiazole derivatives can selectively target these enzymes to exert cytotoxic effects on cancer cells .
  • Cell Line Studies :
    • Various cell lines have been tested for sensitivity to oxadiazole-based compounds. For instance, compounds with similar scaffolds have shown significant cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cell lines .

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated potential antimicrobial activity. Research indicates that derivatives of oxadiazoles exhibit moderate to strong activity against a range of bacterial strains.

Antimicrobial Efficacy Data

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
N-(...)-benzamideS. aureus32 µg/mL
N-(...)-benzamideE. coli64 µg/mL
N-(...)-benzamideP. aeruginosa16 µg/mL

Note: Values are indicative and derived from comparative studies on similar compounds.

Study 1: Anticancer Properties

A study conducted by researchers focused on a series of oxadiazole derivatives revealed that modifications to the oxadiazole ring significantly enhanced anticancer activity. The study emphasized the importance of structural variations in achieving selective cytotoxicity against cancer cells while minimizing effects on normal cells .

Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial properties of related compounds using the agar well diffusion method. Results indicated that certain derivatives exhibited effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for development into therapeutic agents for infectious diseases .

Comparison with Similar Compounds

Key Structural Features and Functional Group Analysis

Compound Name / Identifier Core Structure Key Substituents Molecular Weight (g/mol) Hypothesized Target/Activity
Target Compound [1,2,4]Triazolo[4,3-a]pyridine 8-(3-methyl-1,2,4-oxadiazol-5-yl); 2-(trifluoromethoxy)benzamide ~452.3 (estimated) Enzyme inhibition (e.g., kinases)
N-[[Tetrahydro-4-(4-phenyl-2-thiazolyl)-2H-pyran-4-yl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide Tetrahydro-pyran + thiazole 5-(trifluoromethyl)-1,2,4-oxadiazole; 4-phenyl-thiazole ~545.5 Nuclear receptors (NCOR2/HDAC10)
5-chloro-N-[2-(difluoromethyl)phenyl]-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-... Partially saturated triazolopyridine Chloro; difluoromethylphenyl; trifluoropropoxy ~514.9 Kinase/Enzyme modulation
N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide 1,2,4-Triazole Benzyl; hydroxyamino-thioethyl; methoxybenzamide ~455.5 Metal-binding/antioxidant activity

Critical Structural Differences and Implications

In contrast, the tetrahydro-pyran-thiazole core in introduces conformational flexibility, possibly favoring interactions with nuclear receptors . The partially saturated triazolopyridine in may reduce metabolic oxidation but could limit aromatic interactions compared to the fully aromatic target compound .

Substituent Effects: Trifluoromethoxy (Target) vs. Chloro and Trifluoropropoxy (): These substituents likely increase steric bulk and electron-withdrawing effects, which could enhance target affinity but reduce solubility .

Pharmacophore Diversity: The hydroxyamino-thioethyl group in suggests metal-chelating or antioxidant properties, diverging from the enzyme-targeting focus of the other compounds .

Research Findings and Hypotheses

  • Target Compound : The triazolopyridine-oxadiazole scaffold is prevalent in kinase inhibitors (e.g., JAK/STAT pathways). The trifluoromethoxy group may mitigate phase I metabolism, extending half-life compared to compounds with labile substituents like chloro .
  • Compound : The association with NCOR2/HDAC10 implies epigenetic modulation, distinct from the target compound’s probable enzyme inhibition .

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